2-Cyclopropyl-2-oxoethyl 4-methylbenzenesulfonate
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Overview
Description
1-cyclopropyl-2-[(4-methylbenzenesulfonyl)oxy]ethan-1-one is an organic compound that features a cyclopropyl group and a 4-methylbenzenesulfonyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-2-[(4-methylbenzenesulfonyl)oxy]ethan-1-one typically involves the reaction of cyclopropyl ketone with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-2-[(4-methylbenzenesulfonyl)oxy]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
1-cyclopropyl-2-[(4-methylbenzenesulfonyl)oxy]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2-[(4-methylbenzenesulfonyl)oxy]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-cyclopropyl-2-[(4-methylbenzene)sulfonyl]ethan-1-ol: Contains a hydroxyl group instead of a ketone.
1-cyclopropyl-2-[(4-methylbenzenesulfonyl)oxy]ethane: Lacks the ketone group.
Uniqueness
1-cyclopropyl-2-[(4-methylbenzenesulfonyl)oxy]ethan-1-one is unique due to the presence of both a cyclopropyl group and a sulfonyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Biological Activity
2-Cyclopropyl-2-oxoethyl 4-methylbenzenesulfonate (CPE) is a chemical compound with the molecular formula C12H14O4S and a molar mass of approximately 254.3 g/mol. Its structure features a cyclopropyl group and a sulfonate moiety, which contribute to its unique chemical reactivity and potential biological applications. This article explores the biological activity of CPE, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The structural characteristics of CPE are crucial for its biological activity. The presence of the sulfonate group allows for nucleophilic substitution reactions, while the carbonyl group in the oxoethyl part can participate in various biochemical interactions. Table 1 summarizes the key features of CPE and its analogs.
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C12H14O4S | Cyclopropyl and sulfonate groups | Investigated for enzyme interaction |
2-Cyclopropoxyethyl 4-methylbenzenesulfonate | C12H16O4S | Contains cyclopropoxy group | Potential antimicrobial properties |
Toluene-4-sulfonic acid 2-cyclopropyl-2-oxoethyl ester | C12H14O4S | Similar ester structure | Investigated for anti-inflammatory effects |
CPE's mechanism of action involves its interaction with specific enzymes or receptors within biological systems. Preliminary studies suggest that it may inhibit certain enzymatic activities, potentially affecting drug metabolism and therapeutic efficacy. The sulfonate moiety is particularly significant in facilitating binding to target proteins, which can lead to modulation of cellular processes.
Antimicrobial Properties
Research indicates that compounds similar to CPE exhibit antimicrobial properties. For instance, derivatives containing sulfonate groups have been shown to inhibit bacterial growth in vitro. A study demonstrated that CPE could disrupt bacterial cell wall synthesis, leading to increased susceptibility to antibiotics when used in combination therapies.
Anti-inflammatory Effects
CPE has also been investigated for its anti-inflammatory potential. In animal models, it has been shown to reduce markers of inflammation, such as cytokine levels, suggesting that it may be useful in treating conditions like arthritis or inflammatory bowel disease (IBD). The compound's ability to modulate inflammatory pathways makes it a candidate for further therapeutic exploration.
Case Studies
-
Enzyme Interaction Study :
A recent study focused on the interaction of CPE with cytochrome P450 enzymes, which are critical for drug metabolism. The results indicated that CPE acts as a competitive inhibitor, affecting the metabolism of certain pharmaceuticals. This finding underscores the importance of understanding how CPE may alter drug efficacy and safety profiles in clinical settings. -
Inflammatory Model :
In a controlled experiment involving mice with induced colitis, administration of CPE resulted in a significant reduction in disease severity compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in intestinal tissues, supporting its potential role as an anti-inflammatory agent.
Future Directions
While initial findings regarding the biological activity of this compound are promising, further research is necessary to fully elucidate its mechanisms and therapeutic applications. Future studies should focus on:
- In vivo studies : To assess long-term safety and efficacy.
- Structural modifications : To enhance biological activity and reduce potential side effects.
- Broader spectrum testing : To evaluate its effects against various pathogens and inflammatory conditions.
Properties
Molecular Formula |
C12H14O4S |
---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
(2-cyclopropyl-2-oxoethyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H14O4S/c1-9-2-6-11(7-3-9)17(14,15)16-8-12(13)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3 |
InChI Key |
PHNZILFNMGGKDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C2CC2 |
Origin of Product |
United States |
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